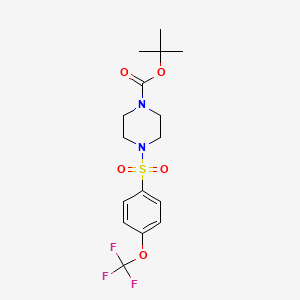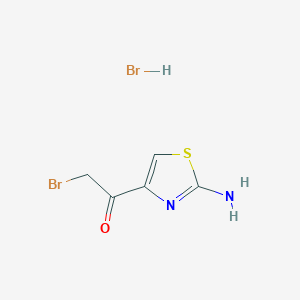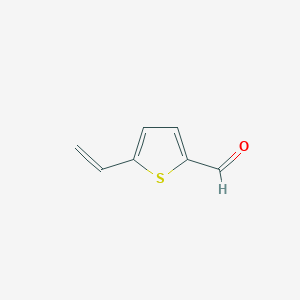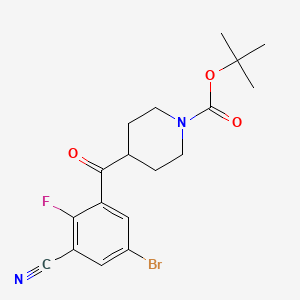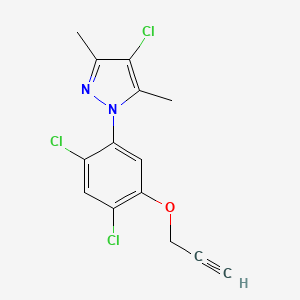
4-Chloro-1-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
4-Chloro-1-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique chemical structure, which includes multiple chlorine atoms and a prop-2-ynoxy group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.
Attachment of the prop-2-ynoxy group: This step involves the reaction of the chlorinated pyrazole with a propargyl alcohol derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
4-Chloro-1-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the formulation of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as a herbicide, it may inhibit key enzymes involved in plant growth, leading to the death of unwanted plants.
Comparison with Similar Compounds
Similar Compounds
Tiafenacil: Another herbicidal compound with a similar structure.
Flazasulfuron: A sulfonylurea herbicide with comparable applications.
Uniqueness
4-Chloro-1-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple chlorine atoms and prop-2-ynoxy group make it particularly effective in certain applications, such as herbicidal activity.
Properties
CAS No. |
106123-55-1 |
|---|---|
Molecular Formula |
C14H11Cl3N2O |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
4-chloro-1-(2,4-dichloro-5-prop-2-ynoxyphenyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C14H11Cl3N2O/c1-4-5-20-13-7-12(10(15)6-11(13)16)19-9(3)14(17)8(2)18-19/h1,6-7H,5H2,2-3H3 |
InChI Key |
SQQSEAAIRBSLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=C(C=C2Cl)Cl)OCC#C)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
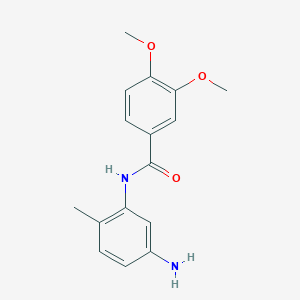
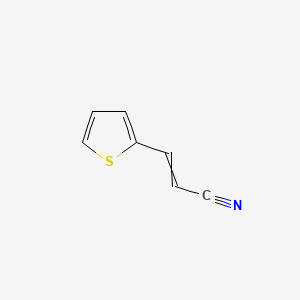
![2-(3-Ethoxyphenyl)-5h-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B8735197.png)
![[4-{[2-(Dimethylamino)ethyl]oxy}-3-(methyloxy)phenyl]methanol](/img/structure/B8735205.png)
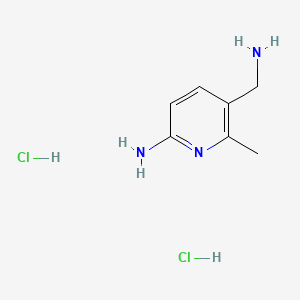
![3-[(2-methoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B8735222.png)
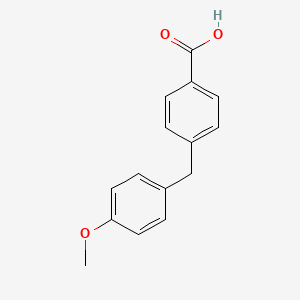
![2-tert-Butylamino-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B8735236.png)
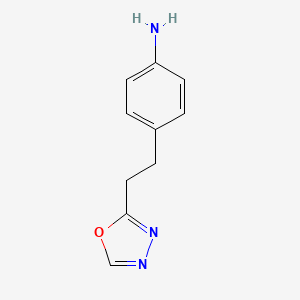
![2-Chloro(1,6]naphthyridine-3-carbonitrile](/img/structure/B8735250.png)
